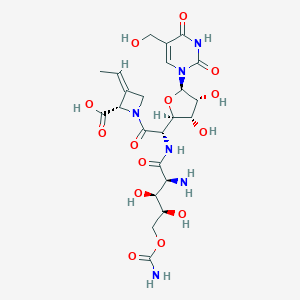
6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione (DMAD) is an organic compound that has been studied for its potential applications in scientific research. DMAD is a heterocyclic compound, which is a type of organic compound that contains atoms of at least two different elements as part of its ring structure. It is a colorless solid with a melting point of 185-187 °C, and is soluble in water and ethanol. DMAD has been studied for its potential use in the synthesis of various compounds, as well as its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Green Synthesis Techniques
One of the significant applications of 6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione derivatives is in the field of green chemistry. For instance, an efficient and environmentally friendly method for synthesizing novel derivatives has been developed. This method leverages a one-pot, four-component synthesis that avoids the use of harmful solvents and does not require column chromatography, yielding products under mild conditions with high efficiency. Such techniques are crucial for sustainable chemical synthesis, minimizing environmental impact while maximizing product yield (Satyanarayana et al., 2021).
Antimicrobial Activities
Research has also highlighted the antimicrobial potential of 6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione derivatives. These compounds have been synthesized and tested against various bacterial and fungal strains, indicating their potential as a basis for developing new antimicrobial agents. The structure-activity relationship (SAR) of these compounds provides insights into designing more effective antimicrobials (Ewies et al., 2021).
Cytotoxic Activities
Another critical area of application is in the development of cytotoxic agents for cancer therapy. Compounds derived from 6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione have shown promising results in inhibiting the growth of various cancer cell lines. These findings are significant for oncology, as they may lead to new treatments for cancer patients, offering potential therapeutic options with high efficacy and specificity (Deady et al., 2003).
Chemiluminescence and Sensing Applications
Moreover, these derivatives have applications in chemiluminescence and as chemical sensors. The ability to undergo chemiluminescent reactions and act as sensors for metal ions makes these compounds valuable in analytical chemistry, environmental monitoring, and medical diagnostics. Such functionalities expand the utility of these compounds beyond traditional pharmaceutical applications, showcasing their versatility in various scientific domains (Degirmenci & Algi, 2017).
Anticonvulsant Properties
Lastly, derivatives of 6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione have been explored for their anticonvulsant properties. Research into these compounds has led to the development of potential new drugs for treating epilepsy and other seizure disorders. The synthesis and evaluation of these derivatives have identified compounds with significant anticonvulsant activity, highlighting their potential as a basis for novel antiepileptic drugs (Liu et al., 2017).
Propiedades
IUPAC Name |
6-(dimethylamino)-2,3-dihydrophthalazine-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-13(2)6-3-4-7-8(5-6)10(15)12-11-9(7)14/h3-5H,1-2H3,(H,11,14)(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHXSGIOAZZWRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=O)NNC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353280 |
Source


|
| Record name | 6-(dimethylamino)-2,3-dihydrophthalazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione | |
CAS RN |
18697-31-9 |
Source


|
| Record name | 6-(dimethylamino)-2,3-dihydrophthalazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Methylphenyl)thio]propanoic acid](/img/structure/B100289.png)
![8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole](/img/structure/B100290.png)








